Cas no 24930-02-7 (Trimethylsilyl 2,2,3,3,3-Pentafluoropropanoate)

Trimethylsilyl 2,2,3,3,3-Pentafluoropropanoate 化学的及び物理的性質
名前と識別子
-
- trimethylsilyl pentafluoropropanoate
- LogP
- 24930-02-7
- trimethylsilyl 2,2,3,3,3-pentafluoropropanoate
- CF3CF2CO2SiMe3
- MFCD16620599
- SCHEMBL8613302
- AKOS025212732
- DTXSID901045672
- Trimethylsilylpentafluoropropionate
- Trimethylsilyl pentafluoropropionate
- Perfluoropropionic acid, TMS derivative
- Trimethylsilyl pentafluoropropionate 97%
- Trimethylsilyl perfluoropropanoate
- Trimethylsilyl 2,2,3,3,3-Pentafluoropropanoate
-
- MDL: MFCD16620599
- インチ: InChI=1S/C6H9F5O2Si/c1-14(2,3)13-4(12)5(7,8)6(9,10)11/h1-3H3
- InChIKey: ISUNIRMVMASACA-UHFFFAOYSA-N
- ほほえんだ: C[Si](C)(C)OC(=O)C(C(F)(F)F)(F)F
計算された属性
- せいみつぶんしりょう: 236.02917
- どういたいしつりょう: 236.02919687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.3
Trimethylsilyl 2,2,3,3,3-Pentafluoropropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T900793-5g |
Trimethylsilyl 2,2,3,3,3-Pentafluoropropanoate |
24930-02-7 | 5g |
$ 185.00 | 2022-06-02 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-506753-25 g |
Trimethylsilyl pentafluoropropionate, |
24930-02-7 | 25g |
¥1,670.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-506753-25g |
Trimethylsilyl pentafluoropropionate, |
24930-02-7 | 25g |
¥1670.00 | 2023-09-05 | ||
Ambeed | A724432-25g |
Trimethylsilyl pentafluoropropionate |
24930-02-7 | 97% | 25g |
$240.0 | 2024-07-28 | |
TRC | T900793-500mg |
Trimethylsilyl 2,2,3,3,3-Pentafluoropropanoate |
24930-02-7 | 500mg |
$ 50.00 | 2022-06-02 | ||
abcr | AB359774-25 g |
Trimethylsilyl pentafluoropropanoate; . |
24930-02-7 | 25g |
€182.40 | 2023-04-26 | ||
Apollo Scientific | PC408180-50g |
Trimethylsilyl pentafluoropropionate |
24930-02-7 | 97% | 50g |
£310.00 | 2024-07-19 | |
abcr | AB359774-25g |
Trimethylsilyl pentafluoropropanoate; . |
24930-02-7 | 25g |
€364.00 | 2025-02-16 | ||
Apollo Scientific | PC408180-25g |
Trimethylsilyl pentafluoropropionate |
24930-02-7 | 97% | 25g |
£80.00 | 2023-08-31 | |
TRC | T900793-1g |
Trimethylsilyl 2,2,3,3,3-Pentafluoropropanoate |
24930-02-7 | 1g |
$ 65.00 | 2022-06-02 |
Trimethylsilyl 2,2,3,3,3-Pentafluoropropanoate 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
Trimethylsilyl 2,2,3,3,3-Pentafluoropropanoateに関する追加情報
Trimethylsilyl Pentafluoropropanoate (CAS 24930-02-7): A Versatile Fluorinated Reagent in Modern Chemistry
In the rapidly evolving field of organofluorine chemistry, trimethylsilyl pentafluoropropanoate (CAS 24930-02-7) has emerged as a valuable synthetic building block with unique properties. This fluorinated silyl ester combines the reactivity of pentafluoropropionic acid with the protective capabilities of a trimethylsilyl group, making it particularly useful in various organic transformations. As researchers increasingly focus on fluorine-containing compounds for pharmaceutical and materials applications, understanding this reagent's characteristics becomes essential.
The molecular structure of trimethylsilyl pentafluoropropanoate features a pentafluoropropionyl moiety (C2F5CO-) linked to a trimethylsilyl group (-Si(CH3)3). This combination creates a reagent that is more stable than pentafluoropropionic acid itself while maintaining significant reactivity. The electron-withdrawing effect of the five fluorine atoms activates the carbonyl group, making it particularly reactive toward nucleophiles. This property is frequently exploited in the synthesis of fluorinated pharmaceutical intermediates, a growing area of research due to the enhanced metabolic stability that fluorine imparts to drug molecules.
One of the primary applications of CAS 24930-02-7 is in the preparation of fluorinated esters and amides. The reagent serves as an efficient pentafluoropropionylating agent under mild conditions, often superior to using pentafluoropropionic acid directly. In peptide chemistry, for instance, it can be used to introduce the pentafluoropropionyl protecting group, which is later removed under specific conditions. This application has gained attention in the development of PET radiotracers (positron emission tomography), where fluorinated compounds play a crucial role in medical imaging.
The thermal stability of trimethylsilyl pentafluoropropanoate makes it suitable for reactions requiring elevated temperatures. Unlike some fluorinated acid derivatives that may decompose under heat, this silyl ester maintains its integrity up to approximately 150°C. This property is particularly valuable in the synthesis of high-performance fluoropolymers, where thermal stability during processing is essential. Recent studies have explored its use in creating novel fluorinated coatings with exceptional chemical resistance and low surface energy characteristics.
In analytical chemistry, derivatives prepared from trimethylsilyl pentafluoropropanoate are frequently employed in gas chromatography-mass spectrometry (GC-MS) applications. The volatility imparted by the trimethylsilyl group combined with the electron-capturing properties of the pentafluoropropionyl moiety makes these derivatives ideal for sensitive detection methods. This application has become increasingly important in environmental analysis, particularly for tracking persistent organic pollutants and in metabolomics studies.
The handling and storage of CAS 24930-02-7 require standard precautions for organosilicon compounds. While not classified as hazardous under normal conditions, it should be protected from moisture to prevent hydrolysis back to pentafluoropropionic acid and trimethylsilanol. Proper storage in sealed containers under inert atmosphere ensures maximum shelf life. These practical considerations are particularly relevant for researchers working with air-sensitive reagents in modern synthetic laboratories.
Market trends indicate growing demand for fluorinated building blocks like trimethylsilyl pentafluoropropanoate, driven by expanding applications in pharmaceuticals, agrochemicals, and specialty materials. The global market for fluorochemicals continues to grow at approximately 5% annually, with particular strength in Asia-Pacific regions. This growth reflects the increasing importance of fluorine chemistry in developing new materials with enhanced properties, from non-stick coatings to advanced battery electrolytes.
Recent innovations have explored the use of trimethylsilyl pentafluoropropanoate in flow chemistry applications. The reagent's stability and well-defined reactivity make it suitable for continuous processing systems, which are becoming increasingly important in industrial-scale synthesis. This aligns with broader trends toward more sustainable and efficient chemical manufacturing processes. Researchers are particularly interested in its potential for automated synthesis platforms used in drug discovery.
From a synthetic perspective, one of the most valuable features of CAS 24930-02-7 is its ability to participate in nucleophilic acyl substitution reactions while minimizing side reactions. The trimethylsilyl group acts as an excellent leaving group, facilitating clean transformations to various pentafluoropropionyl derivatives. This characteristic has made it popular in the synthesis of fluorinated heterocycles, an important class of compounds in medicinal chemistry.
Environmental considerations surrounding fluorinated compounds have led to increased scrutiny of their applications and disposal. While trimethylsilyl pentafluoropropanoate itself doesn't present significant environmental concerns, proper waste management practices should be followed. The chemical industry is actively developing more sustainable approaches to fluorochemical synthesis and applications, with particular attention to green chemistry principles.
Looking forward, research directions for trimethylsilyl pentafluoropropanoate include exploring its potential in catalyzed asymmetric synthesis and investigating novel fluorinated materials with tailored properties. The unique combination of silicon and fluorine chemistry offered by this reagent continues to inspire innovative applications across multiple disciplines. As analytical techniques become more sophisticated and synthetic methods more precise, the versatility of this compound ensures its ongoing relevance in advanced chemical research.
For researchers considering working with trimethylsilyl pentafluoropropanoate, it's worth noting that several commercial suppliers offer this reagent in various purity grades. Typical specifications include ≥97% purity by GC analysis, with moisture content below 0.5%. Pricing varies depending on quantity and purity requirements, but it generally falls within the mid-range for specialty fluorinated reagents. Proper characterization by NMR spectroscopy (particularly 19F and 1H NMR) and mass spectrometry is recommended when first working with this material.
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